2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
2-{[4-(Benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a benzylamino group at position 4 and a sulfanyl (-S-) bridge at position 2. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. This compound belongs to a class of quinazoline derivatives, which are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-30-19-11-7-10-18(14-19)26-22(29)16-31-24-27-21-13-6-5-12-20(21)23(28-24)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,26,29)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIBIHGDNYYBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Formation
The quinazoline scaffold is typically synthesized from anthranilic acid derivatives. A common approach involves:
- Step 1 : Reacting anthranilic acid with benzyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-benzylquinazolin-4(3H)-one.
- Step 2 : Selective amination at position 4 using benzylamine in the presence of a base such as triethylamine, yielding 4-(benzylamino)quinazoline-2-thiol.
Reaction Conditions :
Synthesis of N-(3-Methoxyphenyl)-2-bromoacetamide
Acetamide Side Chain Preparation
This intermediate is synthesized via a two-step process:
- Acylation : 3-Methoxyaniline reacts with bromoacetyl bromide in dichloromethane at 0–5°C.
- Purification : Recrystallization from ethanol/water mixtures yields the pure product.
Key Data :
- Reaction Time: 2–4 hours
- Yield: 80–90%
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.4–6.8 (m, 4H, Ar-H), 4.1 (s, 2H, CH2Br).
Coupling of Intermediates
Nucleophilic Substitution Approach
The sulfanyl bridge is formed by reacting 4-(benzylamino)quinazoline-2-thiol with N-(3-methoxyphenyl)-2-bromoacetamide under basic conditions:
- Conditions :
Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the sulfanyl linkage.
Alternative Condensation Method
Using triethylorthoformate as a condensing agent in refluxing isopropanol enhances reaction efficiency:
- Conditions :
Optimization and Challenges
Reaction Parameter Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Isopropanol | Maximizes solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Base | K2CO3 | Mild, minimizes side reactions |
| Reaction Time | 8 hours | Completes substitution without over-oxidation |
Purification Strategies
- Recrystallization : Ethyl acetate/hexanes (3:1) removes unreacted starting materials.
- Column Chromatography : Silica gel with dichloromethane/methanol (95:5) isolates the pure product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity, mild conditions | Requires anhydrous solvents |
| Condensation with Triethylorthoformate | Faster reaction times | Lower yields with polar substrates |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of quinazoline derivatives with different functional groups .
Scientific Research Applications
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural features are compared below with key analogues from literature:
Key Observations :
- Quinazoline vs. Quinazolinone: The target compound’s quinazoline core differs from quinazolin-4(3H)-one derivatives (e.g., ), where the 4-position is oxidized to a ketone.
- Sulfanyl vs. Phenoxy Bridges: The sulfanyl (-S-) bridge in the target compound contrasts with the phenoxy (-O-) linkage in Belonosudil .
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl in . Meta-substitution may sterically hinder interactions with target proteins compared to para-substitution, affecting potency .
Biological Activity
The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article focuses on the synthesis, biological activity, and structure-activity relationships (SAR) of this specific compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Quinazoline Core : The initial step typically involves the cyclization of appropriate precursors to form the quinazoline ring.
- Substitution Reactions : Subsequent reactions introduce the benzylamino and methoxyphenyl groups, followed by the acetamide moiety.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Breast Cancer |
| Compound B | 10.5 | Lung Cancer |
| Target Compound | <10 | Various Cancer Lines |
These results suggest that the target compound may possess similar or enhanced anticancer activity compared to its analogs.
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Specifically, studies have shown that quinazoline derivatives can inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism.
- Inhibition Data :
- The target compound demonstrated an IC50 value in the range of 4.8–140.2 μM against α-glucosidase, indicating its potential as an antidiabetic agent.
- Comparative studies with standard drugs such as acarbose (IC50 = 750 μM) highlight the efficacy of this compound.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Variations in substituents on the quinazoline core significantly influence their pharmacological properties.
- Amino Substituents : The presence of a benzylamino group enhances binding affinity to target enzymes.
- Methoxy Group : The methoxy substitution on the phenyl ring has been associated with increased lipophilicity, improving cellular uptake and bioavailability.
- Sulfanyl Group : The sulfanyl moiety plays a crucial role in stabilizing the compound's structure and enhancing its interaction with biological targets.
Case Studies
Several case studies have investigated the biological activity of quinazoline derivatives:
- Study on Anticancer Properties :
- A study evaluated various quinazoline derivatives against different cancer cell lines, revealing that modifications at specific positions significantly affected their potency.
- Diabetes Management :
- Another research focused on α-glucosidase inhibitors derived from quinazolines showed that structural modifications could lead to improved inhibition profiles compared to existing treatments.
Q & A
Synthesis and Characterization
Basic Q1: What are the standard synthetic routes for synthesizing 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide? Methodological Answer: The compound is synthesized via multi-step organic reactions:
Quinazoline Core Formation: Coupling benzylamine to a 4-chloroquinazoline intermediate under reflux in anhydrous dimethylformamide (DMF) at 80–100°C .
Thiol-Alkylation: Reacting the quinazoline derivative with 2-mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
Amide Bond Formation: Coupling the intermediate with 3-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .
Purification: Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Advanced Q1: How can reaction conditions be optimized to improve yield and purity? Methodological Answer: Optimization involves:
- Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and stoichiometry to identify optimal conditions (e.g., DMF vs. THF for solubility) .
- Real-Time Monitoring: Use of thin-layer chromatography (TLC) and HPLC to track intermediates and byproducts, enabling rapid adjustments .
- Catalyst Screening: Testing palladium or copper catalysts for Suzuki-Miyaura coupling steps to reduce side reactions .
Analytical Characterization
Basic Q2: What analytical techniques are used to confirm the compound’s structure? Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 476.12) .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Advanced Q2: How can advanced spectroscopic methods resolve structural ambiguities? Methodological Answer:
- X-Ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns in crystalline forms .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways .
Biological Activity Mechanisms
Basic Q3: What are the proposed mechanisms of biological activity for this compound? Methodological Answer:
- Enzyme Inhibition: Quinazoline derivatives inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .
- Receptor Antagonism: The methoxyphenyl group may modulate serotonin or adrenergic receptors, as seen in structural analogs .
- DNA Intercalation: The planar quinazoline core intercalates with DNA, disrupting replication in cancer cells .
Advanced Q3: How can structural biology methods validate target engagement? Methodological Answer:
- X-Ray Co-Crystallization: Resolve ligand-protein complexes (e.g., with EGFR kinase domain) to identify binding interactions .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ/Kd) for target receptors .
Stability and Reactivity
Basic Q4: What factors influence the compound’s stability in solution? Methodological Answer:
- pH Sensitivity: Degrades in acidic conditions (pH < 4) via hydrolysis of the acetamide bond .
- Light Sensitivity: The sulfanyl group undergoes photooxidation; store in amber vials under inert gas .
- Solvent Effects: Stable in DMSO for >6 months at −20°C but precipitates in aqueous buffers .
Advanced Q4: How can forced degradation studies predict degradation pathways? Methodological Answer:
- Stress Testing: Expose to 0.1M HCl (40°C, 72 hrs) to isolate acid degradation products (HPLC-MS analysis) .
- Oxidative Stress: Treat with 3% H₂O₂ to identify sulfoxide derivatives .
Structure-Activity Relationship (SAR)
Basic Q5: Which functional groups are critical for bioactivity? Methodological Answer:
- Quinazoline Core: Essential for kinase inhibition; substitution at C2 (sulfanyl) enhances potency .
- 3-Methoxyphenyl: Electron-donating groups improve membrane permeability .
- Benzylamino Group: Modulates selectivity for cancer vs. normal cells .
Advanced Q5: How can computational modeling guide SAR optimization? Methodological Answer:
- Molecular Dynamics Simulations: Predict binding free energies (ΔG) with EGFR or VEGFR2 .
- QSAR Models: Use Hammett constants to correlate substituent electronic effects with IC₅₀ values .
Solubility and Formulation
Basic Q6: How can aqueous solubility be improved for in vivo studies? Methodological Answer:
- Co-Solvent Systems: Use 10% Cremophor EL/ethanol (1:1) for intravenous administration .
- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Advanced Q6: What nanoformulation strategies enhance bioavailability? Methodological Answer:
- Liposomal Encapsulation: Load compound into PEGylated liposomes (size: 80–120 nm) for sustained release .
- Cyclodextrin Complexation: Use sulfobutyl ether-β-cyclodextrin to increase solubility 10-fold .
Target Identification
Basic Q7: What biochemical assays identify biological targets? Methodological Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify inhibition profiles .
- Cellular Thermal Shift Assay (CETSA): Detect target engagement by measuring protein thermal stability shifts .
Advanced Q7: How can chemoproteomics uncover off-target effects? Methodological Answer:
- Activity-Based Protein Profiling (ABPP): Use clickable probes to label and identify interacting proteins .
- Phage Display Libraries: Identify peptide sequences binding to the compound .
Addressing Data Contradictions
Basic Q8: How can researchers resolve discrepancies in biological activity data? Methodological Answer:
- Batch Reproducibility: Re-synthesize compound and validate purity (>98% by HPLC) .
- Cell Line Authentication: Use STR profiling to confirm identity of cancer cell lines .
Advanced Q8: What orthogonal assays validate conflicting mechanistic hypotheses? Methodological Answer:
- CRISPR Knockout Models: Delete putative targets (e.g., EGFR) to confirm loss of compound activity .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to distinguish true interactions from artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
